Hydrogen-Bond Donor Capacity: 3-Oxo Triazolopyridine vs. Non-Oxo Analog
The target compound possesses one hydrogen-bond donor (HBD count = 1) attributable to the tautomeric 3-oxo/3-hydroxy group, whereas the closest non-oxo analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2) has HBD count = 0 [1]. The predicted pKa of 7.02 ± 0.40 (ChemicalBook) for the target compound indicates that the oxo/hydroxy group is partially ionizable at physiological pH, conferring pH-dependent solubility behavior absent in the non-oxo analog . This additional HBD is critical for target engagement in kinase inhibitor pharmacophores where hinge-region hydrogen bonding governs selectivity.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (3-oxo tautomer) |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2): HBD = 0 |
| Quantified Difference | Target compound has exactly 1 HBD; comparator has 0 (absolute difference: 1) |
| Conditions | Computed by Cactvs 3.4.8.18; PubChem release 2024.11.20 |
Why This Matters
The presence of a hydrogen-bond donor expands the pharmacophore interaction potential and directly impacts aqueous solubility and formulation properties, making the target compound a superior choice for applications where hydrogen-bonding with biological targets is required.
- [1] PubChem CID 55265958. 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/1020039-00-2 View Source
